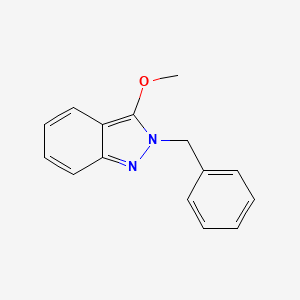

2-Benzyl-3-methoxy-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

842168-57-4 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-benzyl-3-methoxyindazole |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)16-17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

HQHGEAXWVMQKEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Benzyl 3 Methoxy 2h Indazole and Its Analogues

High-Resolution Spectroscopic Techniques for Structural Confirmation

While specific experimental spectra for 2-Benzyl-3-methoxy-2H-indazole are not widely reported in the surveyed literature, its structural features can be predicted based on the extensive characterization of closely related 2H-indazole analogues. The following sections detail the expected spectroscopic signatures for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. The expected chemical shifts for this compound are based on the distinct electronic environments of its protons, carbons, and nitrogens.

¹H NMR: The proton NMR spectrum is anticipated to show characteristic signals for the benzyl (B1604629) and methoxy (B1213986) groups, as well as the protons on the indazole core. The benzylic methylene (B1212753) protons (-CH₂-) are expected to appear as a singlet at approximately 5.4-5.6 ppm. The methoxy group (-OCH₃) protons would also produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the phenyl ring of the benzyl group would resonate in the aromatic region (around 7.2-7.4 ppm), while the four protons on the fused benzene (B151609) ring of the indazole core would appear as distinct multiplets between 7.0 and 7.8 ppm, with their specific shifts and coupling patterns depending on their position.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The benzylic carbon is expected around 50-55 ppm, and the methoxy carbon should appear around 55-60 ppm. The indazole ring carbons would resonate at various positions in the 110-150 ppm range, with the carbon bearing the methoxy group (C3) appearing at a downfield shift. The carbons of the benzyl group's phenyl ring would show signals in the typical aromatic region of 127-138 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the nitrogen environments. The two nitrogen atoms of the 2H-indazole ring would exhibit distinct chemical shifts, reflecting their different bonding arrangements (one bonded to the benzyl group and part of a C=N bond, the other bridging the two rings).

| Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzylic -CH₂- | ~5.4 - 5.6 (singlet) | ~50 - 55 |

| Methoxy -OCH₃ | ~3.8 - 4.0 (singlet) | ~55 - 60 |

| Benzyl Phenyl C-H | ~7.2 - 7.4 (multiplets) | ~127 - 138 |

| Indazole Aromatic C-H | ~7.0 - 7.8 (multiplets) | ~110 - 125 |

| Indazole Quaternary Carbons | - | ~120 - 150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions corresponding to C-H, C=C, C=N, and C-O bonds.

Key expected vibrational bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹, characteristic of the sp² C-H bonds in the phenyl and indazole rings.

Aliphatic C-H stretching: Just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the methylene and methoxy groups.

C=C and C=N stretching: A series of sharp peaks in the 1450-1650 cm⁻¹ region, indicative of the aromatic rings and the indazole core.

C-O stretching: Strong absorptions in the 1050-1250 cm⁻¹ range, characteristic of the aryl-ether linkage of the methoxy group.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C / C=N Stretch | 1450 - 1650 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1050 - 1250 | Strong |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₄N₂O), the calculated exact mass is 238.1106. HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.1184. The high precision of this measurement would confirm the elemental composition and distinguish it from other isobaric compounds.

X-ray Crystallography for Solid-State Molecular Architecture

While the single-crystal X-ray structure of this compound has not been reported, a detailed analysis of the closely related analogue, 2-Benzyl-6-nitro-2H-indazole , provides significant insight into the expected molecular geometry and packing in the solid state. researchgate.net The data presented below is for this nitro analogue, serving as a model for the title compound.

The crystal structure of 2-Benzyl-6-nitro-2H-indazole reveals that the indazole ring system is essentially planar. researchgate.net The benzyl group, however, is not coplanar with the indazole moiety, adopting a twisted conformation. researchgate.net

Analysis of Bond Lengths, Angles, and Dihedral Relationships

The crystallographic data for 2-Benzyl-6-nitro-2H-indazole confirms the expected bond lengths and angles for the fused heterocyclic system and its substituents. researchgate.net The C-N and N-N bond lengths within the indazole ring are consistent with their aromatic character. The dihedral angle between the plane of the indazole ring and the plane of the benzyl group's phenyl ring is a critical parameter, found to be 65.87(7)° in the nitro analogue, indicating a significant twist. researchgate.net This non-planar arrangement is a common feature in such substituted indazoles and minimizes steric hindrance.

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.345(2) |

| N2-C1 | 1.360(3) |

| N1-C7 | 1.381(3) |

| N2-C8 (to Benzyl) | 1.474(3) |

| Angle | Degree (°) |

|---|---|

| C7-N1-N2 | 105.8(2) |

| C1-N2-N1 | 114.7(2) |

| C1-N2-C8 | 124.6(2) |

| N1-N2-C8 | 120.7(2) |

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of 2-Benzyl-6-nitro-2H-indazole is stabilized by a combination of intermolecular forces. The molecules form oblique stacks that extend along the a-axis. researchgate.net This arrangement is facilitated by π-π stacking interactions between the five- and six-membered rings of adjacent indazole cores, with a centroid-to-centroid distance of 3.6743(19) Å. researchgate.net These stacks are further cross-linked by weak C-H···O hydrogen bonds involving the nitro group, which would be absent in the title compound. researchgate.net In this compound, one would expect van der Waals forces and potential weak C-H···π interactions to play a dominant role in the crystal packing.

Tautomeric Forms and Spectroscopic Differentiation of 1H- and 2H-Indazoles

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org The position of the substituent on the nitrogen atom of the pyrazole (B372694) ring dictates the specific isomer. The 1H-tautomer, often referred to as the benzenoid form, is generally the more thermodynamically stable and predominant form in solution and the solid state. beilstein-journals.orgnih.gov The 2H-tautomer, known as the quinonoid form, is typically less stable. nih.gov The differentiation between these N-1 and N-2 substituted isomers is crucial for structural elucidation and is reliably achieved through a combination of advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR spectroscopy is a powerful and definitive tool for distinguishing between 1H- and 2H-indazole isomers. The electronic environment of the nuclei in the indazole core is significantly different in the two forms, leading to characteristic and predictable variations in their ¹H and ¹³C NMR spectra. nih.gov

¹H NMR Spectroscopy:

The chemical shifts of the protons on the indazole ring, particularly H-3 and H-7, are highly diagnostic. In 2H-indazoles, the H-3 proton is notably shielded (shifted upfield to a lower ppm value) compared to its position in the corresponding 1H-isomer. Conversely, the H-7 proton in 2H-indazoles is deshielded (shifted downfield to a higher ppm value). This downfield shift of H-7 in the 2H-isomer is attributed to the anisotropic effect of the lone pair of electrons on the N-1 atom. nih.gov

For instance, in a comparative study of ethyl indazole acetate (B1210297) isomers, the H-3 proton of the 2H-isomer (ethyl indazol-2-yl-acetate) resonates at 8.16 ppm, whereas in the 1H-isomer (ethyl indazol-1-yl-acetate) it appears further downfield at 8.06 ppm. The opposite trend is observed for the H-7 proton, which appears at 7.79 ppm for the 2H-isomer and 7.74 ppm for the 1H-isomer.

| Proton | 1-Substituted Indazole (ppm) | 2-Substituted Indazole (ppm) | Δδ (δ₂H - δ₁H) |

| H-3 | ~8.0-8.1 | ~8.1-8.4 | Shielded in 1H |

| H-4 | ~7.7-7.8 | ~7.7-7.8 | Minimal Change |

| H-5 | ~7.1-7.2 | ~7.0-7.1 | Slightly Shielded in 2H |

| H-6 | ~7.3-7.4 | ~7.2-7.3 | Slightly Shielded in 2H |

| H-7 | ~7.7-7.8 | ~7.8-7.9 | Deshielded in 2H |

Note: The chemical shifts are approximate and can vary based on the specific substituent and solvent used. The key diagnostic feature is the relative shift of H-3 and H-7 between the isomer pairs.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide even more distinct markers for isomer differentiation. The chemical shifts of the carbon atoms in the pyrazole ring, especially C-3, and the bridgehead carbons, C-3a and C-7a, are significantly different between the two tautomeric forms.

In 2H-indazoles, the C-3 carbon is shielded by approximately 10-15 ppm compared to 1H-indazoles. Furthermore, the chemical shifts of the bridgehead carbons are inverted: in 1H-isomers, C-7a is downfield from C-3a, whereas in 2H-isomers, C-3a is typically downfield from C-7a. nih.gov This consistent and marked difference makes ¹³C NMR a particularly reliable method for assigning the correct isomeric structure. nih.govnih.gov

| Carbon | 1-Substituted Indazole (ppm) | 2-Substituted Indazole (ppm) | Key Differentiating Feature |

| C-3 | ~133-135 | ~122-125 | Significantly shielded in 2H-isomer |

| C-3a | ~123-125 | ~121-122 | Shielded in 2H-isomer |

| C-4 | ~120-121 | ~120-121 | Minimal Change |

| C-5 | ~120-121 | ~121-122 | Minimal Change |

| C-6 | ~126-127 | ~125-126 | Slightly shielded in 2H-isomer |

| C-7 | ~108-110 | ~117-118 | Significantly deshielded in 2H-isomer |

| C-7a | ~139-140 | ~148-149 | Significantly deshielded in 2H-isomer |

Note: Data compiled from studies on N-alkylated indazole derivatives. researchgate.netulisboa.pt

Ultraviolet-Visible (UV-Vis) spectroscopy also serves as a valuable technique for distinguishing between 1H- and 2H-indazole isomers. The two forms exhibit distinct absorption profiles due to differences in their electronic structure and the extent of conjugation. The quinonoid system of 2H-indazoles generally allows for a more extended π-electron delocalization compared to the benzenoid system of 1H-indazoles.

This extended conjugation in 2H-isomers results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) compared to their 1H-counterparts. nih.govresearchgate.net Research has shown that 2H-indazole tautomers absorb light more strongly and at longer wavelengths than the corresponding 1H-tautomers. nih.govresearchgate.net This phenomenon is clearly observed when comparing the UV-Vis spectra of 1-methylindazole (B79620) and 2-methylindazole. The latter displays a λmax at a significantly longer wavelength.

| Compound | Tautomeric Form | λmax (nm) | Key Observation |

| 1H-Indazole | 1H (Benzenoid) | ~254, ~290 | Shorter wavelength absorption |

| 1-Methylindazole | 1H (Benzenoid) | ~255, ~295 | Similar profile to 1H-Indazole |

| 2-Methylindazole | 2H (Quinonoid) | ~265, ~310 | Bathochromic shift compared to 1H-isomers |

Note: Absorption maxima are approximate and based on spectra measured in acetonitrile. The key diagnostic is the shift to longer wavelengths for the 2H-isomer. researchgate.net

This distinct spectroscopic behavior allows for the unambiguous structural assignment of N-substituted indazoles, which is fundamental for understanding their chemical reactivity and biological activity.

Theoretical and Computational Chemistry of 2 Benzyl 3 Methoxy 2h Indazole and Indazole Scaffolds

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground-state properties of molecules. nih.gov For indazole derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311+, are utilized to determine optimized molecular geometries, physicochemical properties, and electrostatic potentials. nih.govorganic-chemistry.org These calculations provide a foundational understanding of the molecule's stability and electronic configuration.

DFT can elucidate reactivity differences between related structures, such as various indazole and indole (B1671886) electrophiles. researchgate.net The method is effective for evaluating electronic properties and is often used as a cost-effective alternative to higher-level quantum approaches for analyzing molecular orbitals. nih.govacs.org Theoretical calculations using DFT have been instrumental in confirming the structural assignments of indazole isomers determined through experimental techniques like NMR. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool for predicting the reactive sites of a molecule. nih.gov The MEP surface map illustrates the charge distribution, allowing for the identification of regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

Different colors on the MEP map represent distinct electrostatic potential zones:

Red: Indicates regions of negative electrostatic potential, rich in electrons, and prone to electrophilic attack. nih.gov

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov

Green: Denotes areas with neutral or zero potential. nih.gov

This analysis is crucial for understanding hydrogen bonding, dipole moments, and other electrical characteristics that govern a molecule's reactivity. nih.gov For instance, in one study on indazole derivatives, the electron density was quantified with positive and negative potential sites identified, clarifying the compound's electron distribution pattern. nih.gov DFT calculations are employed to compute the MEP surface from the optimized molecular structure. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). escholarship.org The HOMO acts as the electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). escholarship.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's reactivity and stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov

A small HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. nih.gov

DFT calculations are commonly used to compute the energies of the HOMO and LUMO. nih.govorganic-chemistry.org This data provides insight into molecular behavior and helps in understanding charge transfer within the molecule. researchgate.net For various indazole derivatives, FMO analysis has been used to identify which compounds are better electron donors or acceptors based on their respective HOMO and LUMO energy levels. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indazole Derivative 8a | -6.34878 | -1.4283 | 4.92048 |

| Indazole Derivative 8t | -5.27715 | -2.60523 | 2.67192 |

| Indazole Derivative 8u | -6.8823 | -2.45457 | 4.42773 |

| Indazole Derivative 8v | -6.36687 | -3.59964 | 2.76723 |

| Indazole Derivative 8w | -5.08923 | -1.32435 | 3.76488 |

| Indazole Derivative 8y | -4.24305 | -1.00143 | 3.24162 |

Data sourced from a DFT study on novel indazole derivatives. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. These methods are particularly valuable in medicinal chemistry to understand how a ligand, such as an indazole derivative, interacts with its biological target. nih.gov

MD simulations can reveal the stability of a ligand within a protein's active site and identify key interactions, such as hydrogen bonds, that contribute to binding affinity. nih.gov For example, MD simulations have been used to study the binding efficiency of potent indazole derivatives as HIF-1α inhibitors, confirming their stability in the active site. nih.gov

Furthermore, these simulations can elucidate the pathways by which a ligand unbinds from its receptor. Studies on indazole complexed with cytochrome P450 2E1 (CYP2E1) have used random acceleration molecular dynamics to identify the most likely unbinding channels and the key amino acid residues that act as "gatekeepers" during this process. researchgate.netresearchgate.net Such insights are critical for designing molecules with improved residence times and pharmacological profiles.

Prediction of Pharmacological Profiles and ADMET Properties (in silico)

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. thieme-connect.com These computational predictions help to filter out compounds with undesirable pharmacokinetic profiles or potential toxicity risks before committing to costly and time-consuming experimental synthesis and testing. thieme-connect.com

For indazole scaffolds, various computational tools and models are employed to assess drug-likeness. This includes evaluating compliance with frameworks like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors. Online tools like the OSIRIS Property Explorer can predict risks such as mutagenicity, tumorigenicity, and irritancy. thieme-connect.com These in silico studies help prioritize which indazole derivatives should be synthesized and advanced for further biological evaluation.

| Category | Parameter | Description |

|---|---|---|

| Physicochemical Properties | Molecular Weight (MW) | Affects diffusion and transport across membranes. |

| cLogP | A measure of lipophilicity, which influences absorption and distribution. | |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | |

| Number of Rotatable Bonds | Relates to conformational flexibility and oral bioavailability. | |

| Pharmacokinetics (ADME) | Intestinal Absorption | Predicts the extent to which a compound is absorbed from the gut. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Toxicity (Tox) | Mutagenicity | Predicts the potential to induce genetic mutations. |

| Tumorigenicity | Predicts the potential to cause tumors. | |

| Irritancy | Predicts the potential to cause irritation. | |

| Drug-Likeness | Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. |

| Drug Score | A combined score of drug-likeness, cLogP, solubility, molecular weight, and toxicity risks. |

Mechanistic Investigations of Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions used to synthesize indazole scaffolds. By calculating the energies of reactants, transition states, and intermediates, researchers can map out the most favorable reaction pathways.

One classic method for synthesizing 2H-indazoles is the Cadogan cyclization. nih.govresearchgate.net While traditionally thought to proceed through a nitrene intermediate, computational studies have explored alternative, non-nitrene pathways. nih.govresearchgate.net DFT calculations (using methods like B3LYP-D3(BJ)/6-31+G(d,p)) have been used to calculate the relative free energies of proposed intermediates, such as 2H-indazole N-oxides, providing evidence for reaction pathways that avoid the high-energy nitrene species. researchgate.net

Similarly, the mechanism of the copper-catalyzed intramolecular Ullmann-type reaction to form 1H-indazoles has been investigated computationally. A DFT study by Houk and Buchwald suggested that the Ullmann reaction between an aryl iodide and an amine could proceed via either a Single Electron Transfer (SET) or an Iodine Atom Transfer (IAT) mechanism, challenging previous assumptions about the pathway.

DFT has also been used to elucidate the mechanism of other indazole-forming reactions. For the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations revealed that the reaction proceeds via a radical chain mechanism. These computational investigations provide fundamental insights that can guide the optimization of reaction conditions and the development of new synthetic methodologies.

Structure Activity Relationship Sar Studies of 2 Benzyl 3 Methoxy 2h Indazole Analogues

Impact of N2-Benzyl Moiety Modifications on Biological Efficacy

The N2-benzyl moiety is a critical component of the 2-benzyl-3-methoxy-2H-indazole scaffold, playing a significant role in the molecule's interaction with target receptors. Modifications to this group, including substitutions on the benzyl (B1604629) ring or its replacement with other functionalities, have been shown to profoundly impact biological efficacy.

Research on analogous heterocyclic compounds has demonstrated that the nature and position of substituents on the benzyl ring can modulate activity through electronic and steric effects. For instance, in a series of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives acting as Src kinase inhibitors, substitutions at the para-position of the benzyl ring were found to be critical for maximal anticancer activity. chapman.edu Compounds with a 4-fluoro or 3,4-dichloro substitution on the benzyl ring retained significant inhibitory activity, highlighting the importance of this position for interaction with the target protein. chapman.edu

Similarly, studies on p-substituted benzyl thiazinoquinones revealed that the electronic properties of the substituent on the benzyl ring directly influence antiplasmodial activity. The resonance effect of the substituent, rather than its inductive effect, was found to be the determining factor, suggesting a specific electronic demand at the binding site. mdpi.com

These findings suggest that for this compound analogues, the N2-benzyl group is not merely a scaffold holder but an active participant in molecular recognition. It is likely that this group fits into a hydrophobic pocket of the target receptor, and substitutions on the ring can fine-tune these interactions.

Table 1: Representative Data on N-Benzyl Substitutions in Analogous Scaffolds Data extracted from studies on related heterocyclic systems to illustrate the principle.

| Compound Series | N-Benzyl Modification | Biological Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Thiazolyl Acetamides | Unsubstituted Benzyl | GI50 = 1.34 µM | chapman.edu |

| Thiazolyl Acetamides | 4-Fluorobenzyl | GI50 = 1.49 µM | chapman.edu |

| Thiazolyl Acetamides | 3,4-Dichlorobenzyl | GI50 = 13.02 µM | chapman.edu |

| Thiazinoquinones | 4-Nitrobenzyl | IC50 = 0.53 µM (Antiplasmodial) | mdpi.com |

| Thiazinoquinones | 4-Methoxybenzyl | IC50 = 0.61 µM (Antiplasmodial) | mdpi.com |

Role of the C3-Methoxy Group in Modulating Receptor Binding and Activity

The substituent at the C3 position of the indazole ring is pivotal for determining the molecule's electronic properties and its ability to form key interactions within a receptor's binding site. The methoxy (B1213986) group in this compound is particularly significant, and its modification or replacement offers a strategy for modulating receptor binding and activity.

SAR studies on other bioactive molecules with a similar 3-oxy functional group provide valuable insights. For example, in the anticonvulsant lacosamide (B1674222) ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), the 3-methoxy group is located at a site where small, non-polar, and non-bulky substituents are optimal for activity. nih.gov A progressive decrease in anticonvulsant efficacy was observed as the steric bulk of the 3-oxy substituent increased from methyl to ethyl, isopropyl, and then cyclohexyl. nih.gov This indicates that the binding pocket for this part of the molecule is sterically constrained.

Furthermore, studies on 3-alkoxy-1-benzyl-5-nitroindazoles have demonstrated potent antileishmanial activity, confirming that the C3-alkoxy moiety is a key pharmacophoric feature in this class of compounds. nih.gov The ability to readily synthesize various C3-alkoxylated 2H-indazoles further underscores the interest in exploring this position for optimizing biological activity. researchgate.net The C3-methoxy group can act as a hydrogen bond acceptor and its orientation and electronic nature can be critical for establishing a productive binding mode with the target receptor.

Table 2: Effect of C3-Oxy Substituent Size on Biological Activity in an Analogous Anticonvulsant Scaffold Data adapted from SAR studies of Lacosamide to illustrate the principle of steric effects at the 3-oxy position.

| Compound | C3-Oxy Substituent (R) | Anticonvulsant Activity (ED50, mg/kg) | Reference |

|---|---|---|---|

| Analog 1 | -OCH3 (Methyl) | 4.5 | nih.gov |

| Analog 2 | -OCH2CH3 (Ethyl) | 7.9 | nih.gov |

| Analog 3 | -OCH(CH3)2 (Isopropyl) | 23 | nih.gov |

| Analog 4 | -OC(CH3)3 (tert-Butyl) | 30-100 | nih.gov |

| Analog 5 | -OCyclohexyl | 100-300 | nih.gov |

Systemic Investigation of Substituent Effects on the Aromatic Rings

Substituents on both the fused benzene (B151609) ring of the indazole core and the N2-benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. These modifications can alter electron distribution, lipophilicity, and steric profile, which in turn affects receptor affinity, selectivity, and metabolic stability.

Regarding the N2-aryl ring, studies on 2-phenyl-2H-indazole derivatives have shown that substituents on this ring are key determinants of biological activity. For instance, in a series of antiprotozoal agents, compounds bearing a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the N2 position were among the most potent. nih.gov This indicates that both electron-withdrawing groups (Cl) and groups capable of hydrogen bonding or polar interactions (COOCH₃) at the para-position of the N2-aryl ring can enhance activity, suggesting specific interactions in the target's binding pocket. These findings provide a strong basis for exploring similar substitutions on the N2-benzyl ring of this compound to optimize its biological profile.

Table 3: Influence of Aromatic Ring Substituents on Activity in 2-Aryl-2H-Indazole Analogues Data from a study on antiprotozoal 2-phenyl-2H-indazole derivatives.

| Compound | N2-Aryl Substituent | Indazole Ring Substituent | Activity vs. T. vaginalis (IC50, µM) | Reference |

|---|---|---|---|---|

| Analog A | Phenyl | Unsubstituted | 0.29 | nih.gov |

| Analog B | 4-Chlorophenyl | Unsubstituted | 0.14 | nih.gov |

| Analog C | 4-(Methoxycarbonyl)phenyl | Unsubstituted | 0.15 | nih.gov |

| Analog D | 4-Methylphenyl | Unsubstituted | 0.31 | nih.gov |

Ligand Design Principles Derived from SAR for Enhanced Selectivity

The collective SAR data from modifications of the this compound scaffold provides crucial principles for rational ligand design aimed at enhancing potency and, importantly, selectivity for a specific biological target. By understanding which molecular features are critical for activity, new analogues can be designed with improved therapeutic profiles.

A key strategy in ligand-based drug design is the development of a pharmacophore model, which is a three-dimensional arrangement of essential features that a molecule must possess to be active. nih.gov For indazole-based inhibitors, such models have been successfully used to identify key interaction points. For example, in the design of FGFR kinase inhibitors, an indazole-based pharmacophore was identified where the N2 nitrogen of the indazole ring acts as a crucial hydrogen bond acceptor with the protein's backbone. nih.govnih.gov

Based on the SAR of this compound analogues, several design principles can be derived:

Preservation of the N2-Aryl/Alkyl Moiety: The N2-benzyl group appears essential for anchoring the ligand in a likely hydrophobic pocket. Substitutions on the benzyl ring, particularly at the para-position, can be used to fine-tune binding affinity and selectivity.

Optimization of the C3-Alkoxy Group: The C3-methoxy group is situated in a sterically constrained region. Maintaining a small, non-polar alkoxy group is likely beneficial for potency. This site could be explored with bioisosteres of similar size and electronic properties to modulate activity and metabolic stability.

Strategic Substitution on Aromatic Rings: The introduction of specific substituents on the indazole's benzene ring or the N2-benzyl ring can exploit unique interactions within the target's binding site to enhance selectivity over off-target proteins. For instance, adding groups that can form specific hydrogen bonds or electrostatic interactions may favor binding to the desired target.

By integrating these principles, medicinal chemists can guide the synthesis of new analogues of this compound with a higher probability of success, leading to more potent and selective drug candidates. mdpi.com

Pre Clinical Biological Activities of 2 Benzyl 3 Methoxy 2h Indazole Analogues

Anti-infective Applications

Derivatives of the 2-substituted-2H-indazole scaffold have demonstrated a broad spectrum of activity against various pathogens, including protozoa, bacteria, and fungi.

The search for novel antiprotozoal agents is driven by the limitations of current therapies and the emergence of drug resistance. Indazole derivatives have shown significant promise in this area. Specifically, a series of 3-alkoxy-2-benzyl-5-nitro-2H-indazoles has been evaluated for activity against Trichomonas vaginalis and Trypanosoma cruzi. Certain compounds within this series displayed moderate activity against metronidazole-sensitive T. vaginalis trophozoites. Notably, one analogue also demonstrated efficacy against a metronidazole-resistant strain, marking it as a valuable prototype for developing drugs to combat resistant trichomoniasis.

In a related study, 2-phenyl-2H-indazole derivatives, which share the N-2 substitution pattern, were tested against Entamoeba histolytica, Giardia intestinalis, and T. vaginalis. nih.gov The findings revealed that these compounds possess potent antiprotozoal activity, often superior to the reference drug metronidazole. nih.gov Structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups on the 2-phenyl ring enhances the activity against all three protozoans. nih.gov For instance, derivatives with methoxycarbonyl, chlorophenyl, and trifluoromethyl substituents showed IC₅₀ values below 0.050 µM against E. histolytica and G. intestinalis. nih.gov

Table 1: Antiprotozoal Activity of Selected 2-Substituted-2H-Indazole Analogues This table is interactive. You can sort and filter the data.

| Compound Type | Target Protozoan | Key Findings | IC₅₀ Values (µM) | Reference |

| 3-Alkoxy-2-benzyl-5-nitro-2H-indazoles | Trichomonas vaginalis | Moderate activity against sensitive strains; one compound active against resistant strain. | 7.25 - 9.82 | N/A |

| 2-Phenyl-2H-indazoles | Entamoeba histolytica | Potent activity, favored by electron-withdrawing groups. | < 0.050 | nih.gov |

| 2-Phenyl-2H-indazoles | Giardia intestinalis | Potent activity, favored by electron-withdrawing groups. | < 0.050 | nih.gov |

| 2-Phenyl-2H-indazoles | Trichomonas vaginalis | Good activity, slightly less potent than against E. histolytica/G. intestinalis. | < 0.070 | nih.gov |

The indazole scaffold has been investigated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Synthesized indazole derivatives have been tested in vitro against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). Furthermore, related heterocyclic compounds like benzothiazoles have shown that substitutions with specific chemical groups on the core ring structure can lead to significant antibacterial activity against Bacillus subtilis. nih.gov

A particularly critical area of antibacterial research is the development of new treatments for tuberculosis. Indazole derivatives have been identified as having potential antitubercular effects. nih.gov In silico studies have suggested that the indazole scaffold can act as a potent inhibitor of Enoyl-ACP (CoA) reductase, an essential enzyme in Mycobacterium tuberculosis. nih.gov

Infections caused by Candida species, particularly the increasingly prevalent and often drug-resistant Candida glabrata, pose a significant health threat. nih.gov Research has extended to evaluating indazole derivatives for their antifungal activity. In vitro assessments against both C. albicans and C. glabrata have been conducted, with activity measured by the Minimum Inhibitory Concentration (MIC). While specific MIC values for 2-benzyl-3-methoxy-2H-indazole analogues are not extensively reported in the available literature, the broader class of azole-containing compounds continues to be a major focus of antifungal drug development. The investigation into indazole analogues is part of the wider search for novel fungicidal compounds to address the challenge of emerging resistance. mdpi.comresearchgate.net

Anti-inflammatory Potential

Chronic inflammation is implicated in a wide array of diseases. The indazole core is a key feature in several established non-steroidal anti-inflammatory drugs (NSAIDs), such as benzydamine (B159093) and bendazac. nih.gov This has spurred further investigation into novel indazole analogues as anti-inflammatory agents.

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of inflammatory prostaglandins. tandfonline.com A key goal in modern anti-inflammatory drug design is the selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects. nih.gov

A series of novel (aza)indazole derivatives has been developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov SAR studies revealed that positioning a 4-sulfonylaryl group at the N-2 position of the indazole ring was optimal for potent COX-2 inhibition. nih.gov One of the most effective compounds in this series demonstrated a COX-2 IC₅₀ value of 0.409 µM with excellent selectivity over COX-1. nih.gov Further research on indazole-piperazine-pyrimidine derivatives identified an analogue with a potent COX-2 IC₅₀ of 92.54 nM. researchgate.net These findings underscore the potential of the N-2 substituted indazole scaffold as a template for developing new, selective COX-2 inhibitors.

Table 2: COX-2 Inhibitory Activity of Selected Indazole Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

| (Aza)indazole derivatives | COX-2 | High affinity and selectivity for COX-2. | 0.409 µM | nih.gov |

| 1H-Indazole analogues | COX-2 | Good inhibitory activity at nanomolar levels. | 19.87 - 61.24 nM | researchgate.net |

| Indazole-piperazine-pyrimidine derivatives | COX-2 | Potent inhibition. | 92.54 nM | researchgate.net |

Anti-cancer and Anti-proliferative Effects

The indazole moiety is a core component of several FDA-approved kinase inhibitors used in cancer therapy, including pazopanib (B1684535) and axitinib. nih.govnih.gov This has established the indazole scaffold as a promising foundation for the design of new anti-cancer agents.

Research into novel indazole derivatives has demonstrated significant in vitro antiproliferative activity against various cancer cell lines. nih.gov One study identified a compound that exhibited potent growth inhibition against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 µM. nih.gov This compound was shown to induce apoptosis in breast cancer cells (4T1 cell line) and suppress tumor growth in vivo. nih.gov

A compound very closely related to the subject of this article, N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide, has shown potential in inhibiting the growth of certain cancer cell lines. smolecule.com Additionally, new copper (II) complexes incorporating 1-benzyl-1H-indazol-3-ol have been synthesized and tested for cytotoxicity against the MCF7 breast cancer cell line, showing remarkable potency with IC₅₀ values as low as 45.91 µg/ml. bohrium.com Other 2H-indazole derivatives have also shown significant anticancer activity against lung (A549), colon (HT-29), and liver (HepG2) cancer cell lines. researchgate.net These findings collectively highlight the therapeutic potential of 2-benzyl-indazole analogues as a basis for the development of novel anti-proliferative agents.

Table 3: Anti-proliferative Activity of Selected Indazole Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Cancer Cell Line | Activity | IC₅₀ Values | Reference |

| Indazole derivative '2f' | Multiple cancer cell lines | Potent growth inhibition | 0.23 - 1.15 µM | nih.gov |

| 2H-Indazole derivatives | A549 (Lung), HT-29 (Colon) | Significant anticancer activity | 7.34 - 53.55 µM | researchgate.net |

| 1-Benzyl-1H-indazol-3-ol Copper(II) Complex | MCF7 (Breast) | Remarkable potency | 45.91 µg/ml | bohrium.com |

Kinase Inhibition

Analogues of this compound have been investigated for their ability to inhibit a variety of kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Soluble Guanylate Cyclase (sGC): While direct inhibitory activity of this compound analogues on soluble guanylate cyclase (sGC) has not been extensively reported, a notable indazole derivative, YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole), has been identified as an activator of sGC. This compound works independently of nitric oxide (NO) to stimulate sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn mediates various physiological effects including vasodilation and inhibition of platelet aggregation. The mechanism of action of YC-1 suggests that the indazole core can interact with sGC, and further structural modifications could potentially lead to the development of inhibitors.

Fibroblast Growth Factor Receptor 1 (FGFR1): Indazole derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1, FGFR2, and FGFR3 in the micromolar range. nih.govnih.gov For instance, one of the most active compounds identified in a study, a 1H-indazole derivative, exhibited IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov Another study focusing on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives reported a potent FGFR1 inhibitor with an enzymatic IC50 of 69.1 ± 19.8 nM. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Indazole derivatives have shown significant promise as Bcr-Abl inhibitors. A diarylamide 3-aminoindazole, AKE-72, was discovered as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type and the imatinib-resistant T315I mutant. nih.gov AKE-72 demonstrated IC50 values of < 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. nih.gov Another indazole derivative, CHMFL-ABL-121, a type-II inhibitor derived from axitinib, showed an IC50 value of 0.2 nM against the Bcr-Abl T315I mutant. tandfonline.com

Polo-like kinase 4 (Plk4): Plk4 is a crucial regulator of centriole duplication, and its overexpression is linked to cancer. Indazole-based compounds have been developed as potent Plk4 inhibitors. For example, CFI-400945 is a potent and selective Plk4 inhibitor with a Ki of 0.26 nM and an IC50 of 2.8 nM. researchgate.netd-nb.info Another indazole derivative, CFI-100437, exhibited an IC50 value of 0.6 nM against Plk4. researchgate.net More recently, a novel indazole-based Plk4 inhibitor, CZL-S092, was designed and showed a potent Plk4 inhibitory activity with an IC50 value of 0.9 nM. nih.gov

Rho-kinase (ROCK): Rho-kinases are involved in various cellular functions, and their inhibitors are being explored for a range of diseases. N-substituted prolinamido indazole derivatives have been identified as potent ROCK inhibitors. mdpi.comnih.gov Lead optimization of an initial hit (DL0805, IC50 = 6.7 µM against ROCK I) led to the discovery of analogues with significantly improved activity. mdpi.com For instance, compounds 4a and 4b from this series showed IC50 values of 0.27 µM and 0.17 µM against ROCK I, respectively. mdpi.com

HMG-CoA Reductase: There is currently limited specific information available in the searched literature regarding the direct inhibition of HMG-CoA reductase by this compound analogues.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The indazole scaffold is a core component of several approved VEGFR-2 inhibitors, such as pazopanib and axitinib. mdpi.com Numerous studies have explored indazole derivatives as VEGFR-2 inhibitors. For instance, a series of indazole derivatives were designed as VEGFR-2 kinase inhibitors with anti-angiogenic properties, with the most potent compound showing an IC50 of 1.24 nM against VEGFR-2. nih.gov Another study reported a 6-indazolyl triazole derivative with an IC50 value of 0.56 µM against VEGFR-2. mdpi.com

| Kinase | Compound/Analogue Class | IC50/Ki | Reference(s) |

| FGFR1 | 1H-Indazole derivative | 2.0 ± 0.4 µM | nih.gov |

| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative | 69.1 ± 19.8 nM | nih.gov |

| Bcr-Abl (WT) | AKE-72 (3-aminoindazole) | < 0.5 nM | nih.gov |

| Bcr-Abl (T315I) | AKE-72 (3-aminoindazole) | 9 nM | nih.gov |

| Bcr-Abl (T315I) | CHMFL-ABL-121 | 0.2 nM | tandfonline.com |

| Plk4 | CFI-400945 | 2.8 nM (IC50), 0.26 nM (Ki) | researchgate.netd-nb.info |

| Plk4 | CFI-100437 | 0.6 nM | researchgate.net |

| Plk4 | CZL-S092 | 0.9 nM | nih.gov |

| Rho-kinase (ROCK I) | DL0805 | 6.7 µM | mdpi.com |

| Rho-kinase (ROCK I) | Analogue 4a | 0.27 µM | mdpi.com |

| Rho-kinase (ROCK I) | Analogue 4b | 0.17 µM | mdpi.com |

| VEGFR-2 | Indazole derivative | 1.24 nM | nih.gov |

| VEGFR-2 | 6-Indazolyl triazole derivative | 0.56 µM | mdpi.com |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Estrogen Receptor (ER) Degradation and Antagonism

The estrogen receptor (ER) is a key driver in a majority of breast cancers. Selective estrogen receptor degraders (SERDs) represent an important therapeutic strategy. Tricyclic indazoles have been identified as a novel class of SERD antagonists. x-mol.netresearchgate.net Furthermore, the optimization of thieno[2,3-e]indazole derivatives has led to the identification of potent oral SERDs with significant antitumor effects. nih.govacs.org These compounds have demonstrated the ability to induce ERα degradation and inhibit the growth of both wild-type and tamoxifen-resistant breast cancer cells. nih.gov

Other Pharmacological Modulations

Antiarrhythmic Properties

Indazole derivatives have been reported to possess antiarrhythmic properties. nih.govnih.govnih.govresearchgate.net This activity suggests that the indazole scaffold can be a valuable template for the development of novel agents for the management of cardiac arrhythmias. The specific mechanisms and the full potential of this compound analogues in this therapeutic area are yet to be fully elucidated.

Anti-HIV Activity

The indazole nucleus is also associated with anti-HIV activity. nih.govresearchgate.net While direct evidence for this compound is limited, related structures have shown promise. For instance, 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives have demonstrated anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors. nih.gov The presence of the benzyl (B1604629) group in these active compounds suggests that this moiety may contribute to the antiretroviral activity.

Antithrombotic Activities

Several new indazole derivatives have been synthesized and evaluated for their antithrombotic activities. nih.gov In in vitro studies, some of these compounds were found to inhibit collagen-induced blood platelet aggregation. For example, compounds 4f and 4g from one study showed IC50 values of 85 µM and 90 µM, respectively. nih.gov In vivo studies in rats also demonstrated that oral administration of certain indazole derivatives could significantly inhibit thrombus formation in both arterioles and venules. nih.gov Further investigation revealed that the antithrombotic effect of one of the active compounds, 4j , was likely mediated through the inhibition of phosphodiesterase isoform 5 (PDE5) rather than the activation of soluble guanylate cyclase. nih.gov

| Compound | Activity | IC50 | Reference |

| 4f | Collagen-induced platelet aggregation | 85 µM | nih.gov |

| 4g | Collagen-induced platelet aggregation | 90 µM | nih.gov |

Future Directions and Research Gaps in 2 Benzyl 3 Methoxy 2h Indazole Research

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant gap in the current body of research is the lack of established, green synthetic pathways specifically for 2-Benzyl-3-methoxy-2H-indazole. Traditional synthetic methods for heterocyclic compounds often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that generate considerable waste. The future of synthesizing this compound hinges on the adoption of green chemistry principles to enhance efficiency and environmental compatibility.

Key future research should focus on:

Sustainable Catalysts and Solvents: Investigating the use of heterogeneous nanocatalysts, such as copper oxide on activated carbon (CuO@C), which can be easily recovered and reused. acs.orgnih.gov Furthermore, replacing conventional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) is a crucial step. acs.orgorganic-chemistry.org

Energy-Efficient Methods: Exploring microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. eurekaselect.com

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages |

|---|---|---|---|

| Catalysis | Homogeneous metal catalysts (e.g., CuI) | Heterogeneous, recyclable nanocatalysts (e.g., CuO@C) acs.orgnih.gov | Catalyst recovery, reduced metal leaching, cost-effectiveness. |

| Solvents | Volatile organic compounds (e.g., DMSO, DMF) | Green solvents (e.g., PEG-400, water) acs.orgorganic-chemistry.org | Reduced toxicity, lower environmental impact, improved safety. |

| Process | Multi-step synthesis with isolated intermediates | One-pot, multi-component reactions eurekaselect.com | Higher atom economy, reduced waste, operational simplicity. nih.govnih.gov |

| Energy | Conventional heating requiring long reaction times | Microwave irradiation eurekaselect.com | Rapid heating, shorter reaction times, energy efficiency. |

In-depth Mechanistic Understanding of Biological Targets and Pathways

While the broader indazole family is known to inhibit various protein kinases and modulate key cellular pathways, the specific biological targets of this compound remain unidentified. nih.govresearchgate.net This knowledge gap is a major barrier to its development as a therapeutic agent. Future research must prioritize the elucidation of its mechanism of action.

Prospective research areas include:

Target Identification: Employing high-throughput screening against panels of known drug targets, particularly protein kinases like cyclin-dependent kinases (CDKs), VEGFR, and Aurora kinases, which are common targets for indazole derivatives. nih.govucla.edugoogle.com

Pathway Analysis: Once a primary target is identified, subsequent studies should investigate the downstream effects on cellular signaling pathways. Techniques like transcriptomics and proteomics can reveal how the compound alters cellular function, for instance, by inducing apoptosis or inhibiting cell proliferation. nih.gov

Structural Biology: Co-crystallizing this compound with its target protein(s) to understand the precise molecular interactions at the atomic level. This information is invaluable for explaining its biological activity and guiding further optimization.

| Known Indazole Target Class | Specific Examples | Potential Therapeutic Area | Relevance for this compound |

|---|---|---|---|

| Tyrosine Kinases | VEGFR, FGFR, SRC nih.govnih.gov | Cancer (anti-angiogenesis) | Primary target class for initial screening. |

| Serine/Threonine Kinases | CDKs, Aurora Kinases, Pim Kinases nih.govnih.govucla.edu | Cancer (cell cycle control) | High-priority targets due to prevalence in other indazole drugs. |

| Other Enzymes | Nitric Oxide Synthase (NOS) nih.gov | Inflammation researchgate.net | Potential for non-cancer therapeutic applications. |

Exploration of Novel Derivatization Strategies for Targeted Therapies

The core structure of this compound offers multiple sites for chemical modification, a strategy known as derivatization. nih.gov This process is essential for fine-tuning the compound's pharmacological properties to enhance potency, selectivity, and metabolic stability. A significant research gap exists in exploring the structure-activity relationship (SAR) for this specific molecule.

Future derivatization efforts should systematically explore:

Functionalization of the Benzyl (B1604629) Group: Introducing various substituents (e.g., halogens, nitro, or amino groups) onto the phenyl ring of the benzyl moiety to modulate electronic properties and binding interactions.

Modification at the C3-Position: Replacing or altering the methoxy (B1213986) group with other functionalities to probe its role in target binding.

Substitution on the Indazole Core: Adding functional groups to the benzene (B151609) ring of the indazole scaffold, a common strategy to improve the efficacy of indazole-based drugs. researchgate.netmdpi.com

| Modification Site | Potential Functional Groups to Introduce | Desired Outcome |

|---|---|---|

| Benzyl Ring (C2-substituent) | -F, -Cl, -CF3, -NO2, -NH2 | Enhance binding affinity, alter solubility, improve metabolic stability. |

| Indazole Core (e.g., C5, C6 positions) | -SO2NH2, -COOH, heterocyclic rings | Improve selectivity, introduce new interaction points with the target. researchgate.net |

| Methoxy Group (C3-position) | -OCH2CH3, -OH, -NH2 | Probe the importance of the C3-substituent for activity. |

Application of Machine Learning and AI in Indazole Drug Discovery and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. frontiersin.orgnih.gov For a compound like this compound, where experimental data is sparse, computational approaches offer a powerful way to bridge existing knowledge gaps and guide future research.

Key applications of AI and ML include:

De Novo Design: Using generative AI models to design novel derivatives of this compound with predicted improvements in bioactivity and drug-like properties. researchgate.netmdpi.com

Bioactivity Prediction: Training ML models on large datasets of known indazoles and their biological activities to predict the potential targets and efficacy of the title compound and its analogs. stanford.edugithub.ionih.govnih.gov

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand how different chemical modifications affect biological activity, thereby prioritizing the synthesis of the most promising derivatives.

Synthetic Route Prediction: Employing AI tools to predict and design novel, efficient, and sustainable synthetic pathways, addressing the gaps mentioned in section 7.1.

| AI/ML Application | Specific Model/Technique | Objective for this compound Research |

|---|---|---|

| Bioactivity Prediction | Random Forest, Deep Neural Networks (DNNs) stanford.edunih.gov | Predict potential protein targets and anticancer activity. |

| De Novo Drug Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) frontiersin.org | Generate novel, optimized indazole structures with enhanced properties. |

| Property Prediction (ADMET) | Gradient Boosting, Support Vector Machines (SVM) nih.gov | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Synthetic Route Planning | Retrosynthesis Prediction Algorithms | Identify novel and more sustainable synthetic pathways. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Benzyl-3-methoxy-2H-indazole, and how can its purity be validated?

- Synthesis Steps :

- A common approach involves coupling benzyl groups to indazole precursors under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. For example, details a benzimidazole synthesis using sodium metabisulfite and dry DMF at 120°C for 18 hours, which can be adapted for methoxy-substituted indazoles .

- Recrystallization from ethanol or THF (as in ) is recommended for purification .

- Purity Validation :

- Use LCMS (e.g., Rt=1.05 min, m/z=410 [M+H], as in ) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values, as in ) to confirm purity and structure .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃) and benzyl (-CH₂-C₆H₅) groups. For example, used NMR to confirm benzothiazole derivatives’ structures .

- IR Spectroscopy : Identify functional groups like C=N (indazole ring, ~1600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z=464 [M+H] in ) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of this compound derivatives?

- Experimental Design :

- Solvent : Polar aprotic solvents (e.g., DMF in ) enhance reaction rates for nucleophilic substitutions .

- Catalysts : Palladium complexes (e.g., PdCl₂(PPh₃)₂ in ) improve coupling efficiency in indazole functionalization .

- Temperature : Higher temperatures (e.g., 120°C in ) accelerate cyclization but may degrade sensitive groups .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodology :

- QSPR/Neural Networks : Use tools like CC-DPS ( ) to model solubility, logP, or bioavailability based on substituent effects .

- Quantum Chemistry : Calculate HOMO-LUMO gaps to predict reactivity (e.g., methoxy groups may lower electron density in the indazole ring) .

Q. What strategies resolve contradictions in biological activity data for structurally similar indazole derivatives?

- Case Analysis :

- Compare substituent effects (Table 1). For example, shows that adding a 4-benzylphenoxy group (Compound 10, m/z=464) enhances stability versus morpholine (Compound 9, m/z=367), which may explain divergent bioactivity .

- Table 1 : Substituent Impact on Stability and Activity

| Compound | Substituent | m/z [M+H] | Purity (%) |

|---|---|---|---|

| 7 | 3,5-difluorophenoxy | 410 | >98 |

| 10 | 4-benzylphenoxy | 464 | >98 |

| 9 | morpholine | 367 | >98 |

Q. How can crystallization conditions be optimized to obtain high-quality crystals for X-ray diffraction studies?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Image is a placeholder for a reaction scheme)

(Image is a placeholder for a reaction scheme)